

# Spectroscopic Profile of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

**Cat. No.:** B182481

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** is a derivative of adamantane, a rigid, tricyclic hydrocarbon. The incorporation of a hydroxyphenyl and a carboxylic acid group onto the adamantane scaffold suggests potential applications in medicinal chemistry and materials science, owing to the unique combination of lipophilic and hydrophilic moieties. This technical guide provides an overview of the spectroscopic properties of this compound. However, a comprehensive set of experimentally obtained spectroscopic data for **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** is not readily available in the public domain. Therefore, this document will present predicted spectroscopic features based on the analysis of structurally related compounds and general principles of spectroscopy.

## Chemical Structure and Properties

- IUPAC Name: **3-(4-hydroxyphenyl)adamantane-1-carboxylic acid**[\[1\]](#)
- CAS Number: 56531-55-6[\[1\]](#)
- Chemical Formula: C<sub>17</sub>H<sub>20</sub>O<sub>3</sub>[\[1\]](#)

- Molecular Weight: 272.34 g/mol

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**. These predictions are based on the known spectral characteristics of the adamantane core, the 4-hydroxyphenyl group, and the carboxylic acid functionality.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data**

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity    | Integration | Assignment             |
|------------------------------------|-----------------|-------------|------------------------|
| ~12.0                              | Singlet (broad) | 1H          | -COOH                  |
| ~9.5                               | Singlet (broad) | 1H          | Ar-OH                  |
| ~7.1 - 7.3                         | Multiplet       | 2H          | Ar-H (ortho to -C(Ad)) |
| ~6.7 - 6.9                         | Multiplet       | 2H          | Ar-H (ortho to -OH)    |
| ~1.7 - 2.2                         | Multiplet       | 14H         | Adamantane protons     |

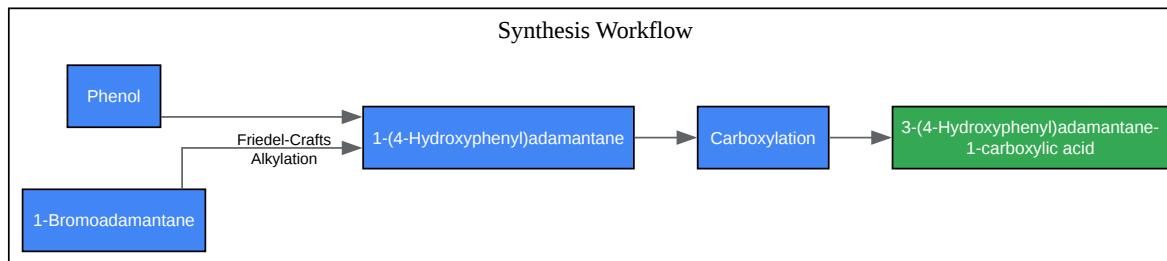
**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data**

| Chemical Shift ( $\delta$ ) ppm | Assignment                              |
|---------------------------------|-----------------------------------------|
| ~180                            | -COOH                                   |
| ~155                            | Ar-C (ipso, attached to -OH)            |
| ~145                            | Ar-C (ipso, attached to Adamantane)     |
| ~128                            | Ar-CH (ortho to -C(Ad))                 |
| ~115                            | Ar-CH (ortho to -OH)                    |
| ~40 - 50                        | Adamantane quaternary carbons           |
| ~30 - 40                        | Adamantane CH and $\text{CH}_2$ carbons |

**Table 3: Predicted Mass Spectrometry Data (Electron Ionization)**

| m/z | Interpretation                                                         |
|-----|------------------------------------------------------------------------|
| 272 | [M] <sup>+</sup> (Molecular Ion)                                       |
| 255 | [M - OH] <sup>+</sup>                                                  |
| 227 | [M - COOH] <sup>+</sup>                                                |
| 135 | [Adamantane-C <sub>6</sub> H <sub>4</sub> OH] <sup>+</sup> or fragment |
| 107 | [C <sub>6</sub> H <sub>4</sub> OH-CH <sub>2</sub> ] <sup>+</sup>       |
| 93  | [C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>                         |

**Table 4: Predicted Infrared (IR) Spectral Data**

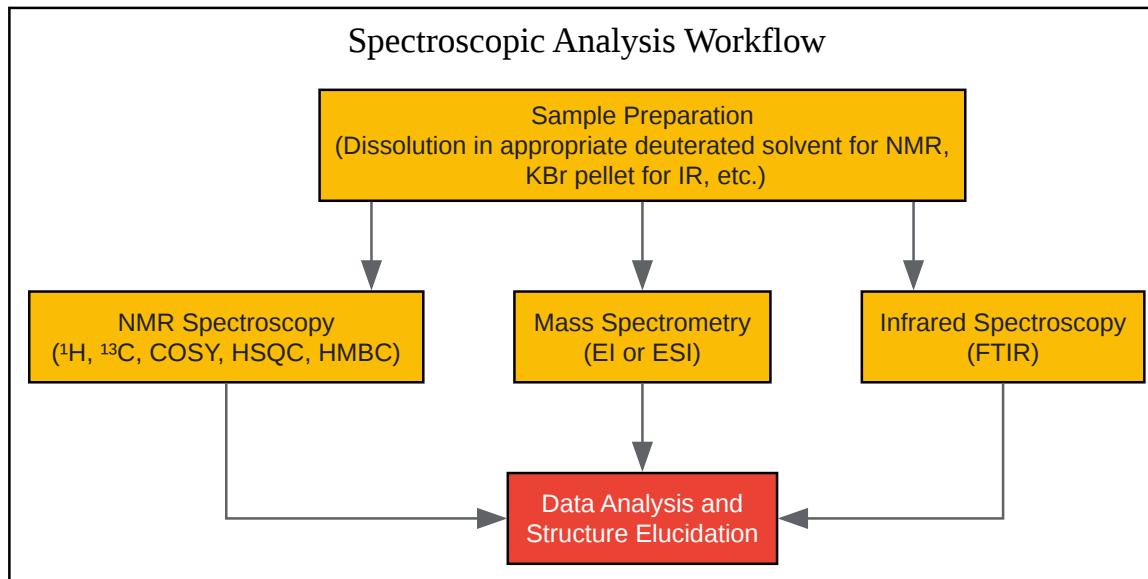

| Wavenumber (cm <sup>-1</sup> ) | Intensity  | Assignment                           |
|--------------------------------|------------|--------------------------------------|
| 3500 - 3200                    | Broad      | O-H stretch (Phenol)                 |
| 3300 - 2500                    | Very Broad | O-H stretch (Carboxylic Acid)        |
| ~2900                          | Strong     | C-H stretch (Adamantane)             |
| ~1700                          | Strong     | C=O stretch (Carboxylic Acid)        |
| ~1600, ~1500                   | Medium     | C=C stretch (Aromatic)               |
| ~1250                          | Medium     | C-O stretch (Phenol/Carboxylic Acid) |

## Experimental Protocols

While specific experimental protocols for the synthesis and spectroscopic analysis of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** are not detailed in the available literature, a general synthetic approach can be proposed based on established adamantane chemistry.

## Proposed Synthesis Workflow

A plausible synthetic route could involve the Friedel-Crafts alkylation of phenol with a suitable adamantane precursor, followed by carboxylation.




[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**.

## General Spectroscopic Analysis Protocol

The following outlines a standard workflow for the spectroscopic characterization of the synthesized compound.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of the target compound.

## Conclusion

This technical guide provides a predicted spectroscopic profile of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** based on the analysis of its constituent functional groups and related structures. The absence of comprehensive, publicly available experimental data for this specific molecule highlights an opportunity for further research to synthesize and fully characterize this compound. Such data would be invaluable for its potential applications in drug discovery and materials science, enabling a deeper understanding of its structure-property relationships. Researchers are encouraged to use the predicted data and proposed experimental workflows as a starting point for their investigations.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pschemicals.com [pschemicals.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182481#spectroscopic-data-of-3-4-hydroxyphenyl-adamantane-1-carboxylic-acid>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)